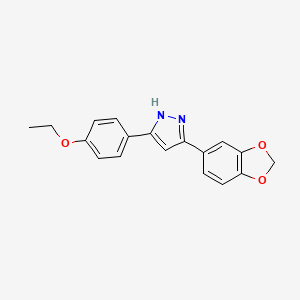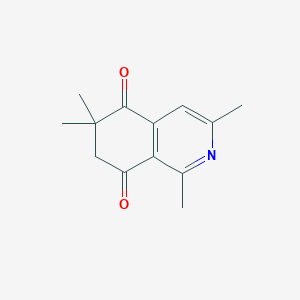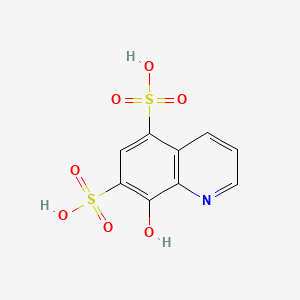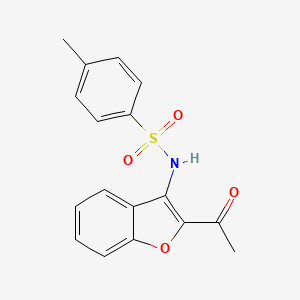![molecular formula C19H23N3O4 B12889256 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one CAS No. 61767-53-1](/img/structure/B12889256.png)
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic compound featuring a morpholine ring, a methylphenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholine Rings: The morpholine rings are introduced through a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted morpholine rings.
Aplicaciones Científicas De Investigación
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine rings may facilitate binding through hydrogen bonding or hydrophobic interactions, while the oxazole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran:
2-(4-Methylphenyl)-1,3-oxazole: Shares the oxazole ring and methylphenyl group but lacks the morpholine rings.
Morpholine Mannich bases: Compounds containing morpholine rings and Mannich base structures, used in various chemical and biological applications.
Uniqueness
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential for diverse applications. The presence of both morpholine rings and an oxazole ring in a single molecule is relatively rare, making it a valuable compound for research and development in multiple scientific fields.
Propiedades
Número CAS |
61767-53-1 |
|---|---|
Fórmula molecular |
C19H23N3O4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-(dimorpholin-4-ylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23N3O4/c1-14-2-4-15(5-3-14)17-20-16(19(23)26-17)18(21-6-10-24-11-7-21)22-8-12-25-13-9-22/h2-5H,6-13H2,1H3 |
Clave InChI |
XBUHGUMPXFFZRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(N3CCOCC3)N4CCOCC4)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)

![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)



![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)



![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)



